2h-Indeno[2,1-d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Indeno[2,1-d]isoxazole is a heterocyclic compound that belongs to the class of isoxazoles Isoxazoles are five-membered rings containing one nitrogen and one oxygen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Indeno[2,1-d]isoxazole typically involves the cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods are popular due to their efficiency and the ability to produce the desired compound with high selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using metal-free catalysts to minimize costs and environmental impact . The use of eco-friendly synthetic strategies is becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2H-Indeno[2,1-d]isoxazole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2H-Indeno[2,1-d]isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2H-Indeno[2,1-d]isoxazole involves its interaction with specific molecular targets, leading to various biological effects. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The compound’s anticancer properties could be linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Isoxazole: A five-membered ring with one nitrogen and one oxygen atom.
Indazole: A bicyclic compound containing a benzene ring fused to a pyrazole ring.
Oxazole: A five-membered ring with one oxygen and one nitrogen atom.
Uniqueness: 2H-Indeno[2,1-d]isoxazole stands out due to its unique structural arrangement, which combines the features of both indene and isoxazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
20562-59-8 |
---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2H-indeno[2,1-d][1,2]oxazole |
InChI |
InChI=1S/C10H7NO/c1-2-4-9-7(3-1)5-8-6-11-12-10(8)9/h1-6,11H |
InChI Key |
GCIPQLIBIYSPEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=CNOC3=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.